molecular formula C21H15Cl2FN4O2 B2361867 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 946244-87-7

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2361867
CAS No.: 946244-87-7
M. Wt: 445.28
InChI Key: LKTWSQVGUAGESX-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 2-fluorophenyl ring, and at position 5 with a piperazine moiety bearing a 2,4-dichlorobenzoyl group. Its molecular formula is C₂₂H₁₅Cl₂F₁N₄O₂ (calculated based on analogs), with an approximate molecular weight of 455.29 g/mol.

Properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN4O2/c22-13-5-6-14(16(23)11-13)20(29)27-7-9-28(10-8-27)21-18(12-25)26-19(30-21)15-3-1-2-4-17(15)24/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTWSQVGUAGESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.

    Attachment of the 2,4-dichlorobenzoyl group: This can be done through acylation reactions using reagents like 2,4-dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Oxidized derivatives of the piperazine ring.

    Reduction products: Amines derived from the reduction of the carbonitrile group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Table 1: Structural Components of the Compound

ComponentDescription
PiperazineA six-membered ring with nitrogen
OxazoleFive-membered heterocyclic compound
Dichlorobenzoyl groupAromatic ring with two chlorine atoms
Fluorophenyl groupAromatic ring with fluorine substitution

Anti-Cancer Activity

Recent studies have demonstrated the potential of this compound as an anti-cancer agent. The oxazole derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines, including lung carcinoma (A-549) and glioblastoma cells. The mechanism of action appears to involve apoptosis induction and DNA damage in cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
A-54910.5Apoptosis via DNA damage
LN2298.7Cell cycle arrest

Anti-Diabetic Properties

Preliminary research indicates that this compound may also possess anti-diabetic properties. In animal models, it has shown the ability to lower glucose levels significantly.

Case Study: In Vivo Anti-Diabetic Activity

Using genetically modified Drosophila melanogaster models, the compound was assessed for its efficacy in reducing hyperglycemia. Results indicated a marked improvement in glucose metabolism.

Table 3: Anti-Diabetic Efficacy

Model OrganismGlucose Level Reduction (%)Observations
Drosophila melanogaster30%Improved metabolic response

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research into related compounds has indicated that they may modulate serotonin and dopamine pathways, which could be beneficial for treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Piperazine Benzoyl Group / Oxazole 2-Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl / 2-fluorophenyl C₂₁H₁₆F₂N₄O₂ 394.38 - Replaces Cl with F at benzoyl; reduces steric bulk
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl / 4-fluorophenyl C₂₁H₁₆F₂N₄O₂ 394.38 - Fluorine at para positions; alters electronic effects
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl / furan-2-yl C₁₉H₁₆ClN₄O₃ 397.81 - Chlorine at meta; furan replaces fluorophenyl
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Chlorobenzoyl / ethenyl group with 4-ethoxyphenyl C₂₄H₂₂ClN₃O₃ 435.91 - Ethoxy-ethenyl substituent; increased hydrophobicity
Key Findings :

Halogen Substitution Effects: The 2,4-dichlorobenzoyl group in the target compound likely confers stronger electrophilic character and receptor-binding affinity compared to mono-fluorinated analogs (e.g., compounds in ). Chlorine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets. Fluorinated analogs (e.g., ) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism.

Ethenyl-linked substituents (e.g., ) introduce conformational rigidity and extended conjugation, which could enhance selectivity for planar binding sites.

Piperazine Linker Flexibility :

  • All analogs retain the piperazine moiety, suggesting its role in balancing solubility and membrane permeability. Bulkier substituents (e.g., 4-ethoxyphenyl in ) may slow diffusion rates compared to the target compound’s dichlorinated benzoyl group.

Biological Activity

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, focusing on its antimicrobial properties, neurochemical interactions, and potential therapeutic uses.

  • Molecular Formula : C18H14Cl2FN3O
  • Molecular Weight : 410.2927 g/mol
  • CAS Number : 897480-82-9
  • SMILES Notation : Clc1ccc(c(c1)Cl)C(=O)N1CCN(CC1)c1sc2c(n1)c(F)ccc2

Biological Activity Overview

Research indicates that compounds with oxazole scaffolds exhibit diverse biological activities, including antimicrobial and neuropharmacological effects. The specific compound under review has been evaluated for its effectiveness against various bacterial strains and its interaction with dopamine receptors.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that derivatives of oxazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various compounds related to oxazole derivatives against selected microbial strains:

CompoundMIC (µg/ml)S. aureusE. coliC. albicans
5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrileTBDTBDTBDTBD
Ampicillin1030 mm27 mm-
Fluconazole20--15 mm

Note: Specific MIC values for the compound need to be determined through experimental studies.

Neurochemical Activity

Research has indicated that compounds similar to the one analyzed may interact with dopamine receptors, particularly the D3 receptor subtype. These interactions suggest potential applications in modulating psychomotor behaviors and could be significant in treating disorders such as schizophrenia or addiction.

Binding Affinity Studies

A study focusing on related piperazine derivatives found varying affinities for D3 receptors:

CompoundK(i) (nM)D3/D2 Selectivity
Compound A0.6High
Compound B1080Low
5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrileTBDTBD

Case Studies and Research Findings

Several studies have underscored the importance of oxazole derivatives in medicinal chemistry:

  • Antimicrobial Screening : A series of oxazole derivatives were synthesized and tested against common pathogens like S. aureus and E. coli. The results indicated that some compounds exhibited significant antibacterial activity comparable to standard antibiotics .
  • Neuropharmacological Potential : Investigations into the binding affinities of piperazine derivatives to dopamine receptors revealed promising candidates for further development as neuroactive agents .
  • Therapeutic Applications : The review of oxazole-based compounds highlighted their potential in treating infections and neurological disorders, suggesting a multifaceted approach to drug design utilizing these scaffolds .

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